molecular formula C16H20N4O2 B6812503 3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide

3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide

Cat. No.: B6812503
M. Wt: 300.36 g/mol
InChI Key: ITXHXMWLQSNBRI-UHFFFAOYSA-N
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Description

3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide is a synthetic organic compound that features a pyrazole ring and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 4-methyl-1H-pyrazole, which can be synthesized from hydrazine and an appropriate diketone.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reaction: The final step involves coupling the pyrazole and quinoline derivatives through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, 3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of pharmacological research.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylpyrazol-1-yl)-N-(2-oxo-1,2-dihydroquinolin-5-yl)propanamide: Similar structure but lacks the tetrahydro modification.

    3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)butanamide: Similar but with a butanamide instead of propanamide.

Uniqueness

The uniqueness of 3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide lies in its specific structural features, such as the combination of the pyrazole and tetrahydroquinoline moieties, which may confer unique biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-methylpyrazol-1-yl)-N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11-9-17-20(10-11)8-7-16(22)19-14-4-2-3-13-12(14)5-6-15(21)18-13/h5-6,9-10,14H,2-4,7-8H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXHXMWLQSNBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCC(=O)NC2CCCC3=C2C=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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